molecular formula C13H14N2 B12880959 3,5-Dimethyl-N-[(2H-pyrrol-2-ylidene)methyl]aniline CAS No. 918629-89-7

3,5-Dimethyl-N-[(2H-pyrrol-2-ylidene)methyl]aniline

Cat. No.: B12880959
CAS No.: 918629-89-7
M. Wt: 198.26 g/mol
InChI Key: KPHKFSQCDWCRTM-UHFFFAOYSA-N
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Description

N-((1H-Pyrrol-2-yl)methylene)-3,5-dimethylaniline is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a pyrrole ring and a dimethylaniline moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-Pyrrol-2-yl)methylene)-3,5-dimethylaniline generally involves the condensation reaction between 3,5-dimethylaniline and pyrrole-2-carbaldehyde. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N-((1H-Pyrrol-2-yl)methylene)-3,5-dimethylaniline are not well-documented, the general principles of Schiff base synthesis can be applied. Large-scale production would likely involve continuous flow reactors to maintain consistent reaction conditions and high yields. Solvent recovery and recycling would be essential to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-((1H-Pyrrol-2-yl)methylene)-3,5-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and can be carried out under mild to moderate temperatures.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: 3,5-dimethylaniline and pyrrole-2-carbaldehyde.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-((1H-Pyrrol-2-yl)methylene)-3,5-dimethylaniline has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-((1H-Pyrrol-2-yl)methylene)-3,5-dimethylaniline involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, disrupting cellular processes in microorganisms, leading to antimicrobial effects. The Schiff base structure also allows for hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to various targets.

Comparison with Similar Compounds

Similar Compounds

  • N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine
  • N-((1H-Pyrrol-2-yl)methylene)-4-methoxyaniline
  • N-((1H-Pyrrol-2-yl)methylene)-2,4-dimethylaniline

Uniqueness

N-((1H-Pyrrol-2-yl)methylene)-3,5-dimethylaniline is unique due to its specific substitution pattern on the aniline ring, which can influence its electronic properties and reactivity. This makes it particularly interesting for studies in coordination chemistry and its potential bioactivity.

Properties

CAS No.

918629-89-7

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-1-(1H-pyrrol-2-yl)methanimine

InChI

InChI=1S/C13H14N2/c1-10-6-11(2)8-13(7-10)15-9-12-4-3-5-14-12/h3-9,14H,1-2H3

InChI Key

KPHKFSQCDWCRTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N=CC2=CC=CN2)C

Origin of Product

United States

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